4-(2-Thiazolylazo)resorcinol
Overview
Description
4-(2-Thiazolylazo)resorcinol is an organic compound with the molecular formula C9H7N3O2S. It is known for its ability to form stable complexes with various metal ions, making it useful in analytical chemistry for the spectrophotometric determination of trace metals .
Mechanism of Action
Target of Action
4-(2-Thiazolylazo)resorcinol (TAR) is primarily used in the spectrophotometric determination of trace metals . It forms stable complexes with a wide range of metal ions, including uranium, cobalt, cadmium, nickel, titanium, and copper . These metal ions are the primary targets of TAR.
Mode of Action
TAR interacts with its targets (the metal ions) by forming stable complexes. This interaction is facilitated by the azo group (N=N) and the thiazole ring in the TAR molecule, which can donate electrons to the metal ions, leading to the formation of coordinate bonds .
Result of Action
The primary result of TAR’s action is the formation of stable complexes with metal ions. This property is exploited in spectrophotometric assays for the detection and quantification of trace metals . The molecular and cellular effects of TAR’s action would depend on the specific metal ions involved and their roles in cellular processes.
Biochemical Analysis
Biochemical Properties
4-(2-Thiazolylazo)resorcinol plays a crucial role in biochemical reactions, primarily through its interaction with metal ions. It acts as a chelating agent, forming complexes with metals such as iron, copper, and zinc . These interactions are essential for various biochemical processes, including enzyme catalysis and metal ion transport. The compound’s ability to bind to metal ions is due to its structure, which allows it to act as an anionic tridentate ligand via azo nitrogen, thiazolyl nitrogen, and phenolic oxygen .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with metal ions, which are vital for various cellular activities. For instance, the compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of metal ions . These interactions can lead to changes in cellular functions, including enzyme activity and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can inhibit or activate enzymes depending on the specific metal and enzyme involved . The compound’s structure allows it to interact with metal ions through its azo nitrogen, thiazolyl nitrogen, and phenolic oxygen, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular functions, including enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate biochemical processes without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and enzyme inhibition . Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. It can influence metabolic flux and metabolite levels by modulating the availability of metal ions required for enzyme catalysis . The compound interacts with enzymes and cofactors involved in metal ion transport and metabolism, leading to changes in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable complexes with metal ions allows it to be efficiently transported and distributed within cells.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions . The compound’s ability to bind to metal ions and form stable complexes is crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Thiazolylazo)resorcinol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Thiazole-2-amine is treated with nitrous acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with resorcinol under alkaline conditions to form this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thiazolylazo)resorcinol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as uranium, cobalt, cadmium, nickel, titanium, and copper.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts in aqueous or mixed solvent systems.
Reduction: Conducted in acetonitrile with appropriate electrochemical setups.
Major Products
Complexation: Metal-4-(2-Thiazolylazo)resorcinol complexes.
Reduction: Reduced forms of this compound.
Scientific Research Applications
4-(2-Thiazolylazo)resorcinol has a wide range of applications in scientific research:
Analytical Chemistry: Used for the spectrophotometric determination of trace metals due to its ability to form colored complexes.
Environmental Science: Employed in the extraction and preconcentration of metal ions from environmental samples.
Biological Studies: Utilized in assays for non-esterified fatty acids in biological fluids.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenylazo)thiazole: Similar in structure and function, used for metal ion detection.
4-Thiazol-2-ylazo-benzene-1,3-diol: Another compound with similar complexation properties.
Uniqueness
4-(2-Thiazolylazo)resorcinol is unique due to its high stability and specificity in forming complexes with a wide range of metal ions, making it particularly valuable in analytical applications .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIKUXMZFPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902377, DTXSID701307456 | |
Record name | NoName_1619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246-46-0, 96627-60-0 | |
Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2246-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thiazolylazo)resorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2246-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(thiazol-2-ylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Thiazol-2-yldiazenyl)benzene-1,3-diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6NV2GYM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-Thiazolylazo)resorcinol interact with metal ions?
A1: this compound acts as a chelating agent, forming stable complexes with a wide range of metal ions. [, , ] It typically coordinates to the metal center in a tridentate manner through its azo nitrogen, phenolic oxygen, and thiazole nitrogen atoms. This interaction leads to the formation of intensely colored complexes, making TAR a valuable reagent for spectrophotometric analysis. []
Q2: What are the downstream effects of this compound-metal complex formation?
A2: The formation of this compound-metal complexes significantly alters the spectral properties of the system. [, , ] The complexes exhibit characteristic absorption maxima in the visible region, which can be exploited for quantitative analysis of the target metal ions using techniques like spectrophotometry or high-performance liquid chromatography (HPLC). [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H7N3O2S, and its molecular weight is 221.24 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A4: UV-Vis spectrophotometry is widely used to characterize this compound and its metal complexes due to the distinct absorption bands exhibited by these species. [, ] Additionally, techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can provide valuable information about the structure and bonding in these compounds. [, ]
Q5: How does the performance of this compound as a reagent vary under different pH conditions?
A5: The stability and reactivity of this compound are significantly influenced by pH. [, ] The optimal pH for complex formation varies depending on the specific metal ion being targeted. [, ] In general, complexation is favored in slightly acidic to alkaline conditions. []
Q6: Can this compound be immobilized on solid supports for analytical applications?
A6: Yes, this compound can be effectively immobilized on various solid supports, such as silica gel, activated carbon, and polymeric resins, without significant loss of its chelating ability. [, , ] This immobilization facilitates the development of solid-phase extraction methods for preconcentration and separation of metal ions from complex matrices prior to analysis. [, ]
Q7: How is the accuracy and precision of analytical methods employing this compound assessed?
A7: The accuracy and precision of analytical methods based on this compound are typically evaluated using certified reference materials (CRMs) and by performing replicate measurements. [, ] Statistical analysis of the obtained data, including standard deviation, relative standard deviation (RSD), and recovery studies, provides valuable insights into the method's reliability and reproducibility. []
Q8: What measures are taken to ensure the quality control and assurance of this compound used in analytical procedures?
A8: Quality control measures for this compound typically involve verifying its purity, checking its spectral properties against certified standards, and ensuring proper storage conditions to minimize degradation. [] Adherence to good laboratory practices (GLP) and established analytical protocols is crucial for maintaining the integrity and reliability of results.
Q9: What are the potential environmental impacts associated with the use and disposal of this compound?
A9: As with many chemical reagents, the improper disposal of this compound can potentially pose risks to the environment. [] It is crucial to handle and dispose of TAR and its waste solutions following appropriate safety regulations and guidelines to minimize any adverse environmental effects.
Q10: Are there any alternative reagents or methods being explored to reduce the reliance on this compound in analytical chemistry?
A10: Research continues to explore alternative reagents and methodologies for metal ion detection and quantification. [] These efforts aim to enhance analytical performance while minimizing potential environmental impact and expanding the scope of applications. Some alternatives include using other chelating agents, developing more sensitive instrumental techniques, and exploring novel sensor technologies.
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